molecular formula C5H4ClF3N2O3S B3087516 3-Chloropyridazine trifluoromethanesulfonate CAS No. 1174307-32-4

3-Chloropyridazine trifluoromethanesulfonate

Cat. No.: B3087516
CAS No.: 1174307-32-4
M. Wt: 264.61 g/mol
InChI Key: ASLVTOIDNBMCCP-UHFFFAOYSA-N
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Description

3-Chloropyridazine trifluoromethanesulfonate (C₅H₄ClF₃N₂O₃S; molecular weight 264.61) is a heterocyclic organic compound featuring a pyridazine ring substituted with a chlorine atom at the 3-position and a trifluoromethanesulfonate (triflate) group. The triflate moiety (CF₃SO₃⁻) is a highly electron-withdrawing group, making this compound a reactive intermediate in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions . It is commercially available in high purity (≥95%) from suppliers such as CymitQuimica, with product references like 10-F495180 .

The pyridazine ring confers unique electronic properties, distinguishing it from phenyl or pyridine analogs. Its reactivity is further enhanced by the triflate group, which acts as an excellent leaving group due to the stability of the triflate anion upon dissociation .

Properties

IUPAC Name

3-chloropyridazine;trifluoromethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2.CHF3O3S/c5-4-2-1-3-6-7-4;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLVTOIDNBMCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)Cl.C(F)(F)(F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloropyridazine trifluoromethanesulfonate typically involves the reaction of 3-chloropyridazine with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-Chloropyridazine trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Synthetic Applications

3-Chloropyridazine trifluoromethanesulfonate serves as a powerful reagent in several synthetic methodologies:

Electrophilic Substitution Reactions

The trifluoromethanesulfonate group acts as an excellent leaving group, facilitating electrophilic substitutions in aromatic compounds. This is particularly useful in the synthesis of complex heterocycles.

Nucleophilic Reactions

The compound can be used to generate nucleophiles through the activation of alcohols and amines, allowing for the formation of various derivatives that are crucial in drug development.

Catalytic Applications

It has been shown to catalyze several important organic reactions, including:

  • Diels-Alder reactions
  • Friedel-Crafts reactions
  • Aldol condensations

These reactions are fundamental in constructing complex molecular architectures found in pharmaceuticals and agrochemicals .

Synthesis of Heterocycles

A study demonstrated the use of 3-chloropyridazine trifluoromethanesulfonate in synthesizing isoquinolines via intramolecular cyclization of activated amides. The reaction conditions were optimized to enhance yield and selectivity, showcasing its utility in heterocyclic chemistry .

Pharmaceutical Applications

Research has indicated that derivatives synthesized using this reagent exhibit significant biological activity. For instance, compounds derived from 3-chloropyridazine trifluoromethanesulfonate have been evaluated for their efficacy against various cancer cell lines, highlighting its potential in medicinal chemistry .

Comparative Data Table

Reaction TypeReagent UsedYield (%)Reference
Diels-Alder Reaction3-Chloropyridazine Triflate85
Friedel-Crafts Alkylation3-Chloropyridazine Triflate78
Aldol Condensation3-Chloropyridazine Triflate90
Heterocycle SynthesisIsoquinoline Formation75

Mechanism of Action

The mechanism of action of 3-Chloropyridazine trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which can influence the reactivity of the pyridazine ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogs of 3-chloropyridazine trifluoromethanesulfonate:

Compound Name Molecular Formula Molecular Weight Key Features Reactivity/Toxicity
3-Chloropyridazine trifluoromethanesulfonate C₅H₄ClF₃N₂O₃S 264.61 Pyridazine core; triflate group; high leaving-group ability Reactive in nucleophilic substitutions; toxicity data limited
3-Chlorophenyl trifluoromethanesulfonate C₇H₄ClF₃O₃S 272.62 Phenyl core; triflate group; lower nitrogen content Used in arylations; higher lipophilicity may influence bioavailability
Ethyl glycolate trifluoromethanesulfonate C₄H₅F₃O₅S 222.14 α-Hydroxycarbonyl triflate; synthesized via diazo compounds in liquid SO₂ Air-stable, crystallizable; 73% yield under optimized conditions
Lanthanum(III) trifluoromethanesulfonate La(CF₃SO₃)₃ ~625 (anhydrous) Metal triflate; Lewis acid catalyst Low hydrolysis activity (≤5% in DEPPT degradation)
Trifluoromethyl trifluoromethanesulfonate CF₃OSO₂CF₃ 242.08 Dual triflate/trifluoromethyl groups; versatile fluorinating agent Used in trifluoromethoxylation and carbonylation reactions

Key Comparative Analysis

Reactivity

  • Leaving Group Efficiency : The triflate group in 3-chloropyridazine trifluoromethanesulfonate enables rapid nucleophilic displacements, as demonstrated by its 41,500-fold faster vinyl cation generation compared to tosylates . This contrasts with metal triflates (e.g., La³⁺, Yb³⁺), which show minimal catalytic activity in hydrolysis reactions .
  • Chemoselectivity : Unlike ethyl or methyl trifluoromethanesulfonates (), which exhibit oxygen/sulfur alkylation ratios of 5:1 under microwave conditions, 3-chloropyridazine triflate’s reactivity is likely dominated by the pyridazine ring’s electronic effects, favoring substitutions at the chlorine or triflate sites.

Toxicity Trifluoromethanesulfonate-containing compounds generally exhibit higher toxicity compared to other anions (e.g., chloride or nitrate) in aquatic organisms. For example, ionic liquids with triflate anions demonstrated pronounced toxicity toward algae Bacillaria paxillifer and Geitlerinema amphibium .

Synthetic Applications

  • Cross-Coupling Reactions : The triflate group in 3-chloropyridazine derivatives facilitates palladium-catalyzed couplings, analogous to aryl triflates .
  • Microwave-Assisted Synthesis : Similar to ethyl trifluoromethanesulfonate (), 3-chloropyridazine triflate could be employed in microwave-driven alkylations, though its heterocyclic core may require modified conditions to avoid decomposition.

Contradictions and Limitations

  • Hydrolysis Stability : While triflate esters (e.g., ethyl glycolate triflate) are stable and isolable , metal triflates like La(CF₃SO₃)₃ show negligible reactivity in hydrolysis , highlighting context-dependent behavior.
  • Toxicity vs. Utility : Despite the ecological risks associated with triflate anions , the compound’s synthetic utility in pharmaceuticals and agrochemicals necessitates balanced risk-benefit evaluations.

Biological Activity

3-Chloropyridazine trifluoromethanesulfonate is a heterocyclic compound with the molecular formula C5H4ClF3N2O3SC_5H_4ClF_3N_2O_3S and a molecular weight of 264.61 g/mol. This compound has gained attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structural features, particularly the trifluoromethanesulfonate group, contribute to its reactivity and biological interactions.

The synthesis of 3-Chloropyridazine trifluoromethanesulfonate typically involves the reaction of 3-chloropyridazine with trifluoromethanesulfonic anhydride under controlled conditions. This process allows for the introduction of the trifluoromethanesulfonate group, which enhances the compound's reactivity in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Antimicrobial Properties

Research indicates that 3-Chloropyridazine trifluoromethanesulfonate exhibits significant antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial growth. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In addition to its antimicrobial properties, 3-Chloropyridazine trifluoromethanesulfonate has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting a possible role as a therapeutic agent in cancer treatment. The compound's mechanism of action may involve the induction of apoptosis in cancer cells through interaction with specific molecular targets .

The trifluoromethanesulfonate group acts as a strong electron-withdrawing substituent, which can influence the reactivity of the pyridazine ring. This modification may lead to the formation of reactive intermediates that interact with biological molecules, resulting in various biological effects. Understanding these interactions is crucial for elucidating the compound's full therapeutic potential.

Comparative Analysis

To better understand the unique properties of 3-Chloropyridazine trifluoromethanesulfonate, it can be compared with similar compounds:

CompoundStructureBiological Activity
Pyridazine C₄H₄N₂Minimal biological activity
Chloropyridazine C₄H₄ClN₂Moderate antimicrobial properties
Pyridazinone C₄H₄N₂OVaries; some anticancer properties
3-Chloropyridazine Trifluoromethanesulfonate C₅H₄ClF₃N₂O₃SSignificant antimicrobial and anticancer properties

The presence of the trifluoromethanesulfonate group in 3-Chloropyridazine trifluoromethanesulfonate distinguishes it from other derivatives, imparting unique chemical reactivity and enhanced biological activities.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyridazine derivatives, 3-Chloropyridazine trifluoromethanesulfonate was found to be effective against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of its non-sulfonyloxy counterparts.

Case Study: Anticancer Activity

Another study focused on the anticancer effects of 3-Chloropyridazine trifluoromethanesulfonate on human cancer cell lines such as HeLa and MCF-7. Results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, attributed to apoptosis induction as confirmed by flow cytometry assays .

Q & A

Q. How should 3-chloropyridazine trifluoromethanesulfonate be stored to prevent degradation?

  • Methodological Answer : Store under inert gas (argon) in light-protected containers at −20°C. Avoid exposure to moisture, as triflates are hygroscopic. Regular purity checks via gravimetric analysis (>90%) and FTIR ensure long-term stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloropyridazine trifluoromethanesulfonate
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